Crotonamide

Description

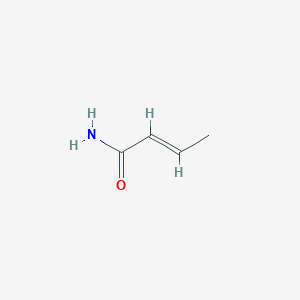

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQRXZOPZBKCNF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-37-6, 23350-58-5 | |

| Record name | Crotonamide, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023350585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Crotonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23350-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONAMIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4LV3GQ8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crotonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonamide, an α,β-unsaturated amide, presents a molecule of interest in organic synthesis and potentially in the realm of drug discovery. This technical guide provides a thorough examination of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. While research directly investigating the specific signaling pathways modulated by crotonamide is limited, this document consolidates the available data and draws parallels from structurally related compounds to offer a foundational understanding for future research endeavors. All quantitative data is presented in structured tables for clarity, and key experimental workflows are illustrated with diagrams.

Chemical and Physical Properties

Crotonamide, systematically named (2E)-but-2-enamide, is a white to light yellow crystalline solid. It is the amide derivative of crotonic acid.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 625-37-6 | [1][2] |

| Alternate CAS | 23350-58-5 | [3][4] |

| Molecular Formula | C₄H₇NO | [1][2] |

| Molecular Weight | 85.10 g/mol | [1][2] |

| IUPAC Name | (2E)-but-2-enamide | [1] |

| Synonyms | trans-2-Butenamide, (E)-Crotonamide | [1][4] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 158-162 °C | [1][3] |

| Boiling Point | 218.7 °C at 760 mmHg | [2][5] |

| Density | 0.956 g/cm³ | [2][5] |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and benzene. | [1][6] |

| Appearance | White to light yellow crystalline solid. | [1][3] |

Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Oral | 2724 mg/kg | [7] |

| LD50 | Rat | Oral | 2830 mg/kg | [8] |

Experimental Protocols

Synthesis of Crotonamide

A common method for the synthesis of crotonamide involves the reaction of crotonyl chloride with ammonia. A detailed protocol adapted from patent literature is as follows:

Objective: To synthesize crotonamide from crotonic acid.

Materials:

-

Crotonic acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia solution (25%)

-

Ice water

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

-

Vacuum source

-

Oven

Procedure:

-

In a three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve crotonic acid in dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

-

Cool the mixture to 0-10 °C using an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring. The molar ratio of crotonic acid to thionyl chloride should be approximately 1:1.6-1.8.[2]

-

After the addition is complete, continue stirring at 0-10 °C for 1-2 hours to form crotonyl chloride.

-

In a separate reaction vessel, place a 25% aqueous ammonia solution and cool it to 0-5 °C. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.5-4.8.[2]

-

Slowly add the freshly prepared crotonyl chloride solution to the cold ammonia solution dropwise with vigorous stirring, maintaining the temperature at 0-10 °C.

-

After the addition is complete, continue stirring for an additional 20-30 minutes at 0-10 °C.

-

Apply a vacuum to the reaction mixture for 10-20 minutes to remove excess ammonia.

-

Collect the precipitated white solid (crotonamide) by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold water.

-

Dry the collected crotonamide in an oven at 60-70 °C to a constant weight.[2]

Figure 1: Experimental workflow for the synthesis and purification of crotonamide.

Purification by Recrystallization

Objective: To purify crude crotonamide.

Materials:

-

Crude crotonamide

-

Recrystallization solvent (e.g., water, ethanol, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude crotonamide in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, the solubility of crotonamide will decrease, leading to the formation of crystals.

-

To maximize crystal yield, place the flask in an ice bath for 15-30 minutes.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Allow the crystals to air dry or dry in a desiccator.

Analytical Methods

Objective: To confirm the identity and purity of crotonamide.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for polar compounds (e.g., HP-5MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of crotonamide in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.

-

GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

Data Analysis: The resulting mass spectrum is a unique fingerprint of the molecule. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure of crotonamide. The retention time from the chromatogram can be used for quantification and purity assessment.[9][10]

Figure 2: General workflow for GC-MS analysis.

Objective: To elucidate the structure of crotonamide.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of purified crotonamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals for crotonamide are:

-

A doublet for the methyl protons (CH₃).

-

A multiplet for the vinyl proton adjacent to the methyl group.

-

A multiplet for the vinyl proton adjacent to the carbonyl group.

-

A broad singlet for the amide protons (NH₂).

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals are:

-

A signal for the methyl carbon.

-

Two signals for the vinyl carbons.

-

A signal for the carbonyl carbon.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of (2E)-but-2-enamide.[3][11]

Biological Activity and Signaling Pathways

The biological activity of pure crotonamide has not been extensively studied. However, research on extracts from various Croton species and structurally related compounds suggests potential for biological effects.

Cytotoxic and Anti-Cancer Potential

Extracts from Croton species have demonstrated cytotoxic effects against various cancer cell lines.[8][12] For instance, an acetone extract of Croton bonplandianus showed an IC₅₀ of 15.68 µg/mL against the A549 lung cancer cell line and was found to induce apoptosis and arrest the cell cycle at the G2/M phase.[12] Another study on Croton gratissimus leaf extracts reported inhibition of cancer cell growth through the activation of caspases 3 and 7.[8] While these studies do not specifically implicate crotonamide, the presence of various bioactive compounds in these extracts, potentially including related amide structures, suggests that crotonamide itself may warrant investigation for anti-cancer properties.

Potential Signaling Pathways

Given the lack of direct studies on crotonamide, we can hypothesize potential signaling pathway interactions based on the activities of other compounds and the chemical nature of crotonamide as an α,β-unsaturated carbonyl compound, which can act as a Michael acceptor.

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[13][14] Some natural products are known to inhibit the NF-κB pathway.[15] As an electrophilic species, crotonamide could potentially interact with nucleophilic residues (such as cysteine) on proteins within the NF-κB signaling cascade, such as IκB kinase (IKK), thereby inhibiting its activity and preventing the downstream activation of NF-κB.

Figure 3: Hypothesized inhibition of the canonical NF-κB pathway by crotonamide.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis.[16][17] Various stressors can activate MAPK pathways, including the p38 and JNK pathways, which are often associated with apoptosis.[18] It is plausible that crotonamide, as a reactive molecule, could induce cellular stress, leading to the activation of stress-related MAPK pathways and subsequent apoptosis in susceptible cells.

Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) are key proteins in pathways that regulate cell survival, proliferation, and migration.[19][20][21][22] Aberrant activation of STAT3 and FAK is common in many cancers. While there is no direct evidence, inhibitors of these pathways are of significant interest in oncology.[23] Future studies could explore whether crotonamide or its derivatives could modulate the activity of these signaling proteins.

Conclusion and Future Directions

Crotonamide is a well-characterized small molecule with established chemical and physical properties. Standard organic chemistry techniques can be readily applied for its synthesis, purification, and analysis. However, a significant knowledge gap exists regarding its biological activities and mechanism of action. The cytotoxic effects observed in extracts of Croton species provide a compelling rationale for investigating the specific effects of crotonamide on cancer cell lines.

Future research should focus on:

-

Screening crotonamide for cytotoxicity against a panel of cancer cell lines.

-

Investigating the mechanism of cell death (apoptosis vs. necrosis) induced by crotonamide.

-

Elucidating the specific molecular targets and signaling pathways modulated by crotonamide, particularly its potential effects on the NF-κB, MAPK, STAT3, and FAK pathways.

-

Exploring structure-activity relationships by synthesizing and testing derivatives of crotonamide to optimize potential therapeutic effects.

This technical guide serves as a foundational resource to stimulate and guide such future investigations into the therapeutic potential of crotonamide.

References

- 1. benchchem.com [benchchem.com]

- 2. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]

- 3. Crotonamide(625-37-6) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Croton gratissimus leaf extracts inhibit cancer cell growth by inducing caspase 3/7 activation with additional anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]

- 10. Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples Collected in Bangladesh and Saudi Arabia [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxic and pro-apoptotic activities of leaf extract of Croton bonplandianus Baill. against lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Crotonamide from Crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of crotonamide from crotonic acid. This document details the core chemical reactions, experimental protocols, and quantitative data to support research, development, and scaling of crotonamide production.

Introduction

Crotonamide, an unsaturated amide, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its reactivity, stemming from the α,β-unsaturated carbonyl moiety, allows for a variety of chemical transformations. The synthesis of crotonamide from the readily available precursor, crotonic acid, is a fundamental process that can be achieved through several synthetic routes. This guide will focus on the most common and effective methods: the indirect route via an acyl chloride intermediate and direct amidation reactions.

Synthetic Pathways

There are two primary pathways for the synthesis of crotonamide from crotonic acid, each with distinct advantages and considerations regarding reaction conditions, reagents, and yield.

Two-Step Synthesis via Crotonyl Chloride

This classic and widely used method involves the initial conversion of crotonic acid to its more reactive acid chloride derivative, crotonyl chloride, followed by amination.

-

Step 1: Formation of Crotonyl Chloride: Crotonic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce crotonyl chloride. This reaction proceeds readily, often with the use of a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction.

-

Step 2: Amination of Crotonyl Chloride: The resulting crotonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to yield crotonamide. This step is generally a rapid and exothermic reaction.

Direct Amidation of Crotonic Acid

Direct conversion of a carboxylic acid to an amide is a more atom-economical approach, avoiding the need for an intermediate activation step. This can be achieved using specific coupling agents or catalysts.

-

Boron-Mediated Amidation: Boron-based reagents, such as tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), can facilitate the direct amidation of carboxylic acids with amines.[1] This method often requires elevated temperatures but offers a direct route to the amide product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of crotonamide from crotonic acid based on established methodologies.

Protocol 1: Two-Step Synthesis via Crotonyl Chloride

Materials:

-

Crotonic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ammonia solution (aqueous)

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Crotonyl Chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend crotonic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF to the suspension.

-

Cool the mixture in an ice bath to 0-10°C.[2]

-

Slowly add thionyl chloride dropwise to the stirred suspension. A typical molar ratio of crotonic acid to thionyl chloride is between 1:1.60 and 1:1.80.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain crude crotonyl chloride.

Step 2: Synthesis of Crotonamide

-

Cool a concentrated aqueous ammonia solution in a separate flask using an ice bath. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.50 to 1:4.80.[2]

-

Slowly add the crude crotonyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and the temperature should be maintained below 20°C.

-

After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature.

-

Collect the precipitated solid crotonamide by vacuum filtration.

-

Wash the filter cake with cold water to remove any ammonium chloride.

-

Dry the resulting white solid under vacuum to yield pure crotonamide.

Protocol 2: Direct Boron-Mediated Amidation

Materials:

-

Crotonic acid

-

Ammonia source (e.g., ammonium chloride with a non-nucleophilic base, or a solution of ammonia in an organic solvent)

-

Tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃)

-

Acetonitrile (MeCN) (anhydrous)

-

Sealed reaction tube

-

Standard laboratory glassware

Procedure:

-

To a solution of crotonic acid (1.0 mmol, 1 equiv) and the amine source (1.0 mmol, 1 equiv) in anhydrous acetonitrile (2 mL, 0.5 M) in a sealed tube, add tris(2,2,2-trifluoroethyl)borate (2.0 mmol, 2 equiv).[1]

-

Seal the tube and heat the reaction mixture to 80°C or 100°C.[1]

-

Stir the reaction for 5-24 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

The purification can be performed by acid and base washes to remove impurities.[1] Alternatively, a solid-phase workup can be employed using commercially available scavenger resins to remove borate byproducts and any unreacted starting materials.[1]

-

After the workup, the solvent is removed under reduced pressure to yield the crude crotonamide, which can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of crotonamide from crotonic acid. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Synthesis Method | Key Reagents | Molar Ratio (Crotonic Acid:Reagent) | Temperature (°C) | Typical Yield (%) | Purity (%) | Reference |

| Two-Step via Crotonyl Chloride | Thionyl Chloride, Ammonia | 1:1.7:4.6 (Acid:SOCl₂:NH₃) | 0-10 (amination <20) | High (not specified) | High (not specified) | [2] |

| Direct Boron-Mediated Amidation | B(OCH₂CF₃)₃, Amine | 1:2:1 (Acid:Borate:Amine) | 80-100 | 89 (for a similar system) | >95 (after purification) | [1] |

Visualizations

Reaction Pathway Diagrams

Caption: Synthetic routes to crotonamide from crotonic acid.

Experimental Workflow: Two-Step Synthesis

Caption: Experimental workflow for the two-step synthesis of crotonamide.

Experimental Workflow: Direct Amidation

Caption: Experimental workflow for the direct boron-mediated amidation.

Conclusion

The synthesis of crotonamide from crotonic acid can be effectively achieved through multiple pathways. The two-step method via crotonyl chloride is a robust and high-yielding, albeit less atom-economical, route. Direct amidation methods, particularly those mediated by boron reagents, offer a more streamlined approach. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of crotonamide in a research and development setting. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

An In-depth Technical Guide to Crotonamide: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of crotonamide, a valuable intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol. The information is intended to support research and development activities in medicinal chemistry, materials science, and chemical manufacturing.

Chemical Identity and Structure

Crotonamide is an unsaturated amide derived from crotonic acid.[1] Its chemical structure is characterized by a four-carbon chain containing a carbon-carbon double bond in the trans- or (E)-configuration and a terminal amide functional group.

IUPAC Name: (E)-but-2-enamide[1][2]

Synonyms: trans-Crotonamide, (E)-2-Butenamide, trans-2-Butenoic acid amide[2][3][4]

Chemical Formula: C₄H₇NO[1][3]

Molecular Weight: 85.10 g/mol [1]

Caption: 2D chemical structure of (E)-crotonamide.

Physicochemical Properties

The following table summarizes the key quantitative data for crotonamide.

| Property | Value | Reference(s) |

| CAS Number | 625-37-6 | [1][3] |

| Appearance | White to light yellow solid/powder | [1][5] |

| Melting Point | 158-162 °C | [1] |

| Boiling Point | 218.7 °C at 760 mmHg | [4] |

| Density | 0.956 g/cm³ | [4] |

| Flash Point | 86 °C | [4] |

| Vapor Pressure | 0.124 mmHg at 25 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and benzene | [1] |

Synthesis of Crotonamide

Crotonamide can be synthesized through the reaction of crotonic acid with an aminating agent. A common laboratory preparation involves the conversion of crotonic acid to its acyl chloride, followed by amidation with ammonia. A one-pot synthesis method is detailed below.

References

The Solubility of Crotonamide in Organic Solvents: A Technical Guide

Disclaimer: Due to a lack of publicly available quantitative solubility data for crotonamide, this guide utilizes solubility data for benzamide, a structurally similar primary amide, as an illustrative example. The experimental protocols provided can be applied to determine the precise solubility of crotonamide.

Introduction

Crotonamide, a simple unsaturated amide, holds significance as a versatile building block in organic synthesis, finding applications in the pharmaceutical and polymer industries. A thorough understanding of its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development. This technical guide provides a comprehensive overview of the solubility of amides in common organic solvents, using benzamide as a surrogate to illustrate solubility trends. Furthermore, it outlines a detailed experimental protocol for the accurate determination of crotonamide solubility.

Understanding Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For amides like crotonamide and benzamide, the presence of both a polar amide group capable of hydrogen bonding and a less polar hydrocarbon backbone results in a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data (Benzamide as an Exemplar)

The following tables summarize the mole fraction solubility of benzamide in select organic solvents at various temperatures. This data is compiled from peer-reviewed scientific literature and serves to illustrate the expected solubility behavior of a simple primary amide.

Table 1: Mole Fraction Solubility of Benzamide in Various Organic Solvents [1][2][3]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 283.15 | 0.175 | 0.098 | 0.145 | 0.045 |

| 288.15 | 0.194 | 0.111 | 0.160 | 0.053 |

| 293.15 | 0.215 | 0.125 | 0.176 | 0.062 |

| 298.15 | 0.235 | 0.138 | 0.189 | 0.071 |

| 303.15 | 0.258 | 0.153 | 0.205 | 0.081 |

| 308.15 | 0.282 | 0.169 | 0.222 | 0.092 |

| 313.15 | 0.308 | 0.186 | 0.240 | 0.104 |

| 318.15 | 0.335 | 0.205 | 0.260 | 0.117 |

| 323.15 | 0.365 | 0.225 | 0.281 | 0.131 |

Table 2: Solubility of Benzamide in Grams per 100 g of Solvent

| Temperature (°C) | Methanol ( g/100g ) | Ethanol ( g/100g ) | Acetone ( g/100g ) | Ethyl Acetate ( g/100g ) |

| 10 | 28.5 | 16.5 | 30.1 | 6.2 |

| 15 | 32.1 | 18.9 | 33.7 | 7.4 |

| 20 | 36.1 | 21.5 | 37.5 | 8.7 |

| 25 | 40.1 | 24.1 | 40.9 | 10.1 |

| 30 | 44.8 | 27.1 | 44.9 | 11.7 |

| 35 | 49.9 | 30.3 | 49.2 | 13.5 |

| 40 | 55.6 | 33.9 | 53.9 | 15.6 |

| 45 | 61.8 | 37.9 | 59.1 | 17.9 |

| 50 | 68.7 | 42.4 | 64.8 | 20.4 |

Note: The data in Table 2 is calculated from the mole fraction data in Table 1 and the molar masses of benzamide and the respective solvents.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Apparatus

-

Solute: Crotonamide (or compound of interest), analytical grade or higher.

-

Solvents: Methanol, ethanol, acetone, ethyl acetate, toluene (or other solvents of interest), analytical or HPLC grade.

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Constant temperature water bath or incubator with shaking capabilities

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector).

-

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation during heating.

-

Sample Preparation: Accurately weigh an excess amount of crotonamide into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Addition of Solvent: Add a precise volume or mass of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in the constant temperature shaker bath. The system should be agitated for a sufficient period to reach equilibrium. A typical equilibration time is 24-72 hours, but this should be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification:

-

Gravimetric Method: A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute). The mass of the remaining solid solute is then determined.

-

Spectroscopic/Chromatographic Method: The filtered saturated solution is accurately diluted with a known volume of the solvent. The concentration of the solute in the diluted sample is then determined using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., g/100g of solvent, mol/L). The experiment should be repeated at least in triplicate for each solvent and temperature to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Data of Crotonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for crotonamide (IUPAC name: (2E)-but-2-enamide, CAS No: 625-37-6). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of crotonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Crotonamide (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.9 | dq | ~15.0, ~7.0 | H-3 |

| ~5.8 | dq | ~15.0, ~1.5 | H-2 |

| ~5.5-7.5 | br s | - | -NH₂ |

| ~1.8 | dd | ~7.0, ~1.5 | -CH₃ |

Note: The ¹H NMR data is predicted based on the analysis of similar unsaturated amide structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data for Crotonamide

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~140 | C-3 |

| ~125 | C-2 |

| ~18 | -CH₃ |

Note: ¹³C NMR data is based on typical values for α,β-unsaturated amides.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for Crotonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3180 | Strong, Broad | N-H stretch (primary amide) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1630 | Medium | C=C stretch |

| ~1410 | Medium | N-H bend (amide II) |

| ~970 | Strong | =C-H bend (trans) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Crotonamide

| m/z | Relative Intensity (%) | Assignment |

| 85 | 76.4 | [M]⁺ (Molecular Ion) |

| 69 | 60.3 | [M-NH₂]⁺ |

| 44 | 32.5 | [CONH₂]⁺ |

| 41 | 100.0 | [C₃H₅]⁺ |

| 39 | 52.6 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of crotonamide (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is used.

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

Acquisition Time: 3-4 s

-

Spectral Width: 0-10 ppm

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 s

-

Acquisition Time: 1-2 s

-

Spectral Width: 0-200 ppm

-

-

Data Processing: The Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of finely ground crotonamide is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

-

Nujol Mull Method: A small amount of crotonamide is ground with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread as a thin film between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or salt plates with Nujol for the mull method) is recorded.

-

The sample is placed in the IR beam path, and the spectrum is recorded.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of crotonamide is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 10-200

-

Inlet System: Direct infusion or via Gas Chromatography (GC) for separation from a mixture.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of crotonamide.

Caption: Workflow for Spectroscopic Analysis of Crotonamide.

An In-depth Technical Guide to the Synthesis and Characterization of (E)-but-2-enamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (E)-but-2-enamide, also known as crotonamide. This unsaturated amide is a valuable building block in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals. This document details established synthetic methodologies, purification techniques, and in-depth characterization data, presented in a clear and accessible format for laboratory professionals.

Synthesis of (E)-but-2-enamide

(E)-but-2-enamide can be effectively synthesized through several routes. The two most common laboratory methods involve the amidation of crotonic acid and the reaction of crotonaldehyde with ammonia.

Method 1: From Crotonic Acid

This method proceeds via the formation of an acyl chloride intermediate, which is then reacted with ammonia to yield the desired amide.

Experimental Protocol:

-

Acyl Chloride Formation: In a fume hood, a mixture of crotonic acid, dichloromethane, and a catalytic amount of N,N-dimethylformamide (DMF) is prepared. Thionyl chloride is added dropwise to the stirred mixture at a controlled temperature of 0-10 °C. The molar ratio of crotonic acid to DMF to thionyl chloride is approximately 1:0.01:1.7. The reaction is stirred until completion.

-

Amidation: The resulting reaction mixture containing the crotonoyl chloride is then added dropwise to a concentrated aqueous solution of ammonia. The molar ratio of the initial crotonic acid to ammonia should be approximately 1:4.6.

-

Work-up and Isolation: After the reaction is complete, excess ammonia is removed under reduced pressure. The solid product is collected by centrifugation or filtration, washed with cold water, and dried to yield crude (E)-but-2-enamide.[1]

Reaction Yield: This method can provide high yields of the desired product, often exceeding 85-90%, depending on the precise reaction conditions and purification.

Method 2: From Crotonaldehyde

This alternative synthesis involves the direct reaction of crotonaldehyde with ammonia, often in the presence of a catalyst.[2]

Experimental Protocol:

A detailed, optimized protocol for this specific transformation is less commonly documented in readily available literature. However, a general procedure involves bubbling ammonia gas through a solution of (E)-crotonaldehyde in a suitable organic solvent, potentially with a catalyst to facilitate the reaction. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Purification would typically involve removal of the solvent and recrystallization of the crude product.

Purification

Recrystallization is a common and effective method for purifying crude (E)-but-2-enamide. The choice of solvent is crucial for obtaining high purity crystals.

Recommended Solvent Systems:

Based on the polarity of the molecule, a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble is often effective. Common solvent systems for amides include:

-

Ethanol/water

-

Acetone/hexane

-

Ethyl acetate/hexane

The optimal solvent system should be determined experimentally by testing the solubility of the crude product in various solvents.

General Recrystallization Protocol:

-

Dissolve the crude (E)-but-2-enamide in a minimal amount of the chosen hot solvent (or solvent mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly under vacuum.

Characterization of (E)-but-2-enamide

Thorough characterization is essential to confirm the identity and purity of the synthesized (E)-but-2-enamide. The following tables summarize the key physical and spectroscopic data.

Physical Properties

| Property | Value |

| Molecular Formula | C₄H₇NO |

| Molecular Weight | 85.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158-162 °C |

| Boiling Point | 218.7 °C at 760 mmHg |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and benzene.[2] |

Spectroscopic Data

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~6.8 | dq | ~15.0, ~7.0 | H-3 |

| ~5.8 | dq | ~15.0, ~1.5 | H-2 |

| ~5.5-6.5 | br s | - | NH₂ |

| ~1.8 | dd | ~7.0, ~1.5 | CH₃ |

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (TMS) internal standard. The broad signal for the amide protons (NH₂) can vary in chemical shift and may exchange with D₂O.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide Carbonyl) |

| ~140 | C-3 |

| ~123 | C-2 |

| ~18 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, Broad | N-H Stretch (Amide) |

| ~3030 | Medium | =C-H Stretch (Vinylic) |

| 2950-2850 | Medium | C-H Stretch (Alkyl) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1630 | Medium | C=C Stretch (Alkenyl) |

| ~1410 | Medium | N-H Bend (Amide II) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 85 | Molecular Ion [M]⁺ |

| 70 | [M - NH₃]⁺ |

| 69 | [M - O]⁺ or [M - NH₂]⁺ |

| 55 | [C₃H₃O]⁺ |

| 44 | [CONH₂]⁺ |

Logical Relationships in Characterization

The structural elucidation of (E)-but-2-enamide relies on the correlation of data from various spectroscopic techniques. The following diagram illustrates the logical workflow for confirming the structure.

Experimental Workflow: Synthesis from Crotonic Acid

The following diagram outlines the key steps in the synthesis of (E)-but-2-enamide starting from crotonic acid.

References

Crotonamide: An In-depth Technical Guide to its Reactivity with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonamide ((2E)-but-2-enamide) is an α,β-unsaturated amide that serves as a versatile building block in organic synthesis and holds significant importance in the field of drug development. Its chemical structure, featuring a conjugated system with an electron-withdrawing amide group, imparts a unique reactivity profile, making it susceptible to attack by both nucleophiles and electrophiles. This guide provides a comprehensive overview of the reactivity of crotonamide, detailing key reactions, experimental protocols, and quantitative data to support researchers in its application.

The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles (Michael addition). The double bond itself can also undergo electrophilic addition reactions. The amide functionality can influence the reactivity of the conjugated system and can also participate in reactions. This dual reactivity makes crotonamide a valuable synthon for the creation of complex molecular architectures.

Spectroscopic Data of Crotonamide

For reference, the characteristic spectroscopic data for crotonamide are summarized below.

| Spectroscopic Data | Crotonamide (C₄H₇NO) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.95 (dq, 1H, J=15.2, 6.9 Hz, CH=CH), 5.85 (dq, 1H, J=15.2, 1.7 Hz, CH=CHCO), 5.5-6.0 (br s, 2H, NH₂), 1.88 (dd, 3H, J=6.9, 1.7 Hz, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 168.5 (C=O), 142.0 (CH=CHCO), 123.5 (CH=CHCO), 18.2 (CH₃) |

| IR (KBr) ν (cm⁻¹) | 3350 (N-H stretch), 3180 (N-H stretch), 1670 (C=O stretch, Amide I), 1630 (C=C stretch), 1410 (N-H bend) |

Reactivity with Nucleophiles: The Michael Addition

The most prominent reaction of crotonamide with nucleophiles is the Michael or 1,4-conjugate addition. The electron-withdrawing nature of the amide group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by soft nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The Synthesis of Crotonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of crotonamide, an important unsaturated amide with applications in organic synthesis and the development of pharmacologically active molecules. This document details traditional and modern synthetic methodologies, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key synthesis routes are provided, alongside mechanistic insights visualized through signaling pathway diagrams rendered in Graphviz DOT language. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis of this versatile chemical entity.

Introduction: The Significance of Crotonamide

Crotonamide, systematically known as (E)-but-2-enamide, is an α,β-unsaturated amide that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive double bond conjugated with an amide functional group, allows for a variety of chemical transformations, making it a precursor for more complex molecules, including pharmaceuticals and agrochemicals. The amide functionality is a cornerstone of many biologically active compounds, and the presence of the vinyl group in crotonamide offers a site for conjugate additions and other modifications.

Historical Perspective: The Discovery and Early Synthesis of Crotonamide

While the discovery of crotonic acid is attributed to the French chemist Jean-Baptiste Dumas in 1839, the specific historical details surrounding the first synthesis of crotonamide are not well-documented in readily available literature. It is plausible that its synthesis was first achieved in the mid-19th century, following the pioneering work on amides by chemists such as Justus von Liebig and Friedrich Wöhler, who extensively studied the reactions of cyanates and related compounds. Early synthetic efforts likely involved the straightforward, albeit often low-yielding, reaction of crotonic acid or its derivatives with ammonia.

The evolution of organic synthesis in the late 19th and early 20th centuries brought about more refined methods, such as the use of acyl chlorides, which provided a more reliable and higher-yielding route to amides like crotonamide. These classical methods laid the foundation for the more sophisticated and efficient synthetic protocols developed in the modern era.

Synthetic Methodologies for Crotonamide

A variety of methods have been developed for the synthesis of crotonamide, ranging from classical approaches to modern, more sustainable "green" chemistry techniques. The choice of method often depends on factors such as the desired scale, purity requirements, and the availability of starting materials and reagents.

Synthesis from Crotonic Acid and its Derivatives

The most common and direct approaches to crotonamide synthesis start from crotonic acid or its activated derivatives.

The direct reaction of crotonic acid with ammonia is the most atom-economical method for synthesizing crotonamide. However, this reaction typically requires high temperatures and pressures to overcome the formation of the unreactive ammonium carboxylate salt.

-

Reaction: CH₃CH=CHCOOH + NH₃ → CH₃CH=CHCONH₂ + H₂O

The thermal condensation of carboxylic acids and amines is a well-established but often challenging transformation due to the aforementioned salt formation. Catalysts can be employed to facilitate this reaction under milder conditions.

A more reactive approach involves the conversion of crotonic acid to crotonyl chloride, which then readily reacts with ammonia to form crotonamide. This is a highly effective and widely used laboratory-scale method.

-

Step 1 (Acid Chloride Formation): CH₃CH=CHCOOH + SOCl₂ → CH₃CH=CHCOCl + SO₂ + HCl

-

Step 2 (Amidation): CH₃CH=CHCOCl + 2NH₃ → CH₃CH=CHCONH₂ + NH₄Cl

This two-step process is generally high-yielding, and the primary challenge lies in the handling of the corrosive and moisture-sensitive thionyl chloride and crotonyl chloride.

Synthesis from Crotonaldehyde

Crotonaldehyde can also serve as a starting material for the synthesis of crotonamide. This can be achieved through an oxidation-amination sequence or via the formation and subsequent reaction of an intermediate. One documented approach involves the reaction of crotonaldehyde with ammonia in the presence of a catalyst.[1]

Synthesis from Crotonitrile

The hydrolysis of crotonitrile offers another route to crotonamide. This reaction can be catalyzed by either acid or base. Careful control of the reaction conditions is necessary to stop the reaction at the amide stage and prevent further hydrolysis to crotonic acid.[2][3][4]

-

Reaction (Acid-catalyzed): CH₃CH=CHCN + H₂O + H⁺ → CH₃CH=CHCONH₂

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis.

Microwave irradiation can significantly accelerate the direct amidation of carboxylic acids with amines, often leading to higher yields in shorter reaction times and under solvent-free conditions.

The use of catalysts, such as boric acid, can facilitate the direct reaction of carboxylic acids with nitrogen sources like urea, providing a greener alternative to traditional methods that use stoichiometric activating agents.

Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. Lipases, for instance, can catalyze the amidation of carboxylic acids under mild conditions. While specific examples for crotonamide are not abundant in the literature, the general principles of enzymatic amide synthesis are applicable.

Quantitative Data Presentation

The following tables summarize quantitative data for various crotonamide synthesis methods based on available literature. Direct comparison can be challenging due to variations in experimental conditions and reporting standards.

Table 1: Comparison of Crotonamide Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Reference |

| From Crotonyl Chloride | Crotonic Acid | SOCl₂, NH₃ | 80-91 | 3-5 hours | 0-10 | [5] |

| Direct Amidation (Thermal) | Crotonic Acid | NH₃ | Moderate to High | Several hours | >150 | General Knowledge |

| Nitrile Hydrolysis | Crotonitrile | H₂O, H⁺ or OH⁻ | Variable | Variable | Variable | [2][3][4] |

| Microwave-Assisted | Crotonic Acid | NH₃ donor | High | Minutes | High | General Green Chem. |

Table 2: Detailed Data for Synthesis from Crotonic Acid via Crotonyl Chloride

| Parameter | Value | Unit |

| Molar Ratio (Crotonic Acid:DMF:SOCl₂:NH₃) | 1 : 0.009-0.01 : 1.60-1.80 : 4.50-4.80 | - |

| Reaction Temperature (Chlorination) | 0-10 | °C |

| Reaction Time (Chlorination) | 2-3 | hours |

| Reaction Temperature (Amidation) | 0-10 | °C |

| Reaction Time (Amidation) | 1-2 | hours |

| Yield of Crotonamide | 80.9 - 91.0 | % |

| Data extracted from a patent for the synthesis of a related compound where crotonamide is an intermediate.[5] |

Experimental Protocols

Synthesis of Crotonamide from Crotonic Acid via Crotonyl Chloride

This protocol is adapted from a procedure described in the patent literature.[5]

Materials:

-

Crotonic acid

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Aqueous ammonia solution (25%)

-

Ice water

Procedure:

-

Preparation of Crotonyl Chloride:

-

In a reaction vessel, add 200g of dichloromethane (DCM).

-

While stirring, add 100g of crotonic acid and 1.0g of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0-10 °C in an ice bath.

-

Slowly add 165g of thionyl chloride dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue stirring for 2-3 hours at the same temperature.

-

-

Amidation:

-

In a separate reaction vessel, add 470g of a 25% aqueous ammonia solution and cool it to 0-5 °C.

-

Slowly add the crotonyl chloride solution from the first step to the ammonia solution, maintaining the temperature at 0-10 °C.

-

Stir the mixture for 1-2 hours at this temperature.

-

-

Work-up and Isolation:

-

Stir the reaction mixture at 0-10 °C for an additional 20-30 minutes.

-

Apply a vacuum to the vessel for 10-20 minutes to remove excess ammonia.

-

Centrifuge the reaction mixture at 0-10 °C.

-

Wash the resulting filter cake with a small amount of ice water.

-

Dry the solid product at 60-70 °C to obtain crotonamide as a white solid.

-

Expected Yield: 80.9%

Mandatory Visualizations: Reaction Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key reaction mechanisms and a general experimental workflow for the synthesis of crotonamide.

Mechanism: Synthesis of Crotonamide from Crotonyl Chloride

Caption: Nucleophilic acyl substitution mechanism for crotonamide synthesis.

Mechanism: Acid-Catalyzed Hydrolysis of Crotonitrile to Crotonamide

Caption: Mechanism of acid-catalyzed nitrile hydrolysis to an amide.

General Experimental Workflow for Crotonamide Synthesis

Caption: A generalized workflow for the synthesis and purification of crotonamide.

Conclusion

The synthesis of crotonamide can be achieved through a variety of methods, each with its own advantages and disadvantages. Classical methods, such as the reaction of crotonyl chloride with ammonia, remain reliable for laboratory-scale synthesis. Modern approaches, including microwave-assisted and catalytic methods, offer greener and more efficient alternatives that are increasingly important in the context of sustainable chemistry. The choice of synthetic route will ultimately be guided by the specific requirements of the researcher or drug development professional, including scale, purity, cost, and environmental considerations. This guide provides a foundational understanding of the key synthetic pathways to crotonamide, equipping scientists with the knowledge to select and optimize the most suitable method for their applications.

References

- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 5. CN115784929B - Preparation method of crotononitrile - Google Patents [patents.google.com]

A Technical Guide to the Physical Properties of Crotonamide: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of crotonamide, with a specific focus on its melting and boiling points. The information herein is curated for professionals in research and development who require precise data and methodologies for the handling and characterization of this compound.

Introduction to Crotonamide

Crotonamide, with the chemical formula C₄H₇NO, is an organic compound classified as an amide derived from crotonic acid.[1] It typically appears as a white to light yellow crystalline solid.[1][2][3] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4][5] Its reactivity, particularly its ability to form hydrogen bonds and react with nucleophiles, makes it a valuable building block in organic synthesis.[4]

Physical Properties of Crotonamide

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, purity assessment, and process development involving crotonamide. The following table summarizes the reported values for these properties from various sources. It is important to note the variations in reported values, which may be attributed to different experimental conditions or the isomeric form of the compound being tested (e.g., trans-crotonamide).

| Physical Property | Reported Value(s) | Source(s) |

| Melting Point | 158.0 to 162.0 °C | [1][2] |

| 158 °C | [2] | |

| 140-143 °C | [4][6] | |

| 259 °C (lit.) | [7] | |

| Boiling Point | 218.7 °C at 760 mmHg | [4][6][8] |

| 185 °C (lit.) | [7] |

Experimental Protocols for Determination of Physical Properties

The following sections detail standard laboratory protocols for the determination of the melting and boiling points of a solid organic compound like crotonamide.

3.1. Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[9][10][11] For a pure crystalline compound, this transition occurs over a narrow temperature range.[9][11] The presence of impurities typically depresses and broadens the melting point range.[9][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

-

Capillary tubes (sealed at one end)[14]

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: A small amount of dry crotonamide is finely powdered.[14] The open end of a capillary tube is pushed into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end.[9][11]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil bath of a Thiele tube.[14]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[10] For accurate results, at least two determinations should be performed.

3.2. Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][13]

Apparatus:

-

Thiele tube or a small beaker for an oil bath[13]

-

Small test tube (e.g., Durham tube)[15]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid for the bath (e.g., paraffin oil)[13]

Procedure:

-

Sample Preparation: A small amount of the liquid to be tested (if crotonamide were in a liquid state or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[13][15]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like paraffin oil.[13]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath through convection.[13] Heating continues until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13][15]

-

Cooling and Observation: The heat source is then removed, and the apparatus is allowed to cool slowly.

-

Data Recording: The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][15] The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[11]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the melting and boiling points of a chemical substance.

References

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. Crotonamide | 23350-58-5 | TCI AMERICA [tcichemicals.com]

- 3. Crotonamide | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. CROTONAMIDE | 23350-58-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Crotonamide | 23350-58-5 [chemnet.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. athabascau.ca [athabascau.ca]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. davjalandhar.com [davjalandhar.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Theoretical Framework for the Analysis of Crotonamide's Molecular Structure: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonamide ( (E)-but-2-enamide) is a simple α,β-unsaturated amide with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure, conformational landscape, and electronic properties is crucial for predicting its reactivity, biological interactions, and potential applications in drug design. This technical guide outlines the theoretical methodologies and computational protocols required to conduct an in-depth analysis of the molecular structure of crotonamide. While direct comprehensive theoretical studies on crotonamide are not extensively published, this paper establishes a robust framework by drawing parallels with the well-studied analogous molecule, crotonaldehyde. We detail the necessary computational experiments, from conformational analysis to vibrational spectroscopy, and provide templates for data presentation and visualization to guide future research.

Introduction to the Molecular Structure of Crotonamide

Crotonamide is an organic compound with the chemical formula C₄H₇NO.[1] Its structure, featuring a rigid C=C double bond and a rotatable C-C single bond, gives rise to a set of possible stereoisomers and conformers. The primary isomers are the E (trans) and Z (cis) configurations around the C=C bond, with the E-isomer being the most common.[2] For each of these isomers, rotation around the C2-C3 single bond leads to two main planar conformers: s-trans and s-cis.

A comprehensive theoretical study is essential to determine the relative stabilities of these conformers, their precise geometric parameters, and their vibrational and electronic characteristics. Such studies provide foundational knowledge for understanding structure-activity relationships (SAR) and for the rational design of new molecules.

Conformational Analysis

The first step in a theoretical investigation is to identify all relevant low-energy conformers on the potential energy surface. For crotonamide, four primary planar conformers are of interest, analogous to those studied in crotonaldehyde[3][4]:

-

E-s-trans (trans-s-trans): The most stable conformer for similar systems.

-

E-s-cis (trans-s-cis): A higher-energy conformer of the E-isomer.

-

Z-s-trans (cis-s-trans): A conformer of the less stable Z-isomer.

-

Z-s-cis (cis-s-cis): The highest-energy planar conformer.

The logical workflow for identifying and characterizing these conformers is detailed below.

Caption: Computational workflow for conformational analysis.

Detailed Computational Protocols

To ensure reproducibility and accuracy, a well-defined computational protocol is paramount. The following sections detail the recommended methodologies for studying crotonamide's molecular structure.

Geometry Optimization and Energy Calculation

This protocol aims to find the lowest energy structure for each conformer.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Methodology: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost. The B3LYP functional is a robust choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) for initial optimizations, or a more extensive set like 6-311++G(d,p) for higher accuracy is advised.

-

Procedure:

-

Construct the initial 3D structure for each of the four conformers (E-s-trans, E-s-cis, Z-s-trans, Z-s-cis).

-

Perform a full geometry optimization for each structure without constraints. The optimization algorithm iteratively moves the atoms to minimize the total energy of the molecule.[5]

-

The convergence criteria should be set to tight, ensuring that the forces on each atom are negligible at the final geometry.

-

-

Output: The primary outputs are the optimized Cartesian coordinates of the atoms and the total electronic energy for each conformer.

Vibrational Frequency Analysis

This protocol is crucial for two reasons: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Software: Same as for geometry optimization.

-

Methodology: Use the same level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) as used for the final geometry optimization to ensure consistency.

-

Procedure:

-

Using the optimized geometry from Protocol 3.1, perform a frequency calculation.

-

Analyze the output for imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

-

The calculation will also yield the harmonic vibrational frequencies, IR intensities, and Raman activities.

-

-

Correction: It is standard practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental values, as theoretical calculations often overestimate them.[6]

Presentation of Theoretical Data

The quantitative results from the computational studies should be presented in a clear and structured format. The following tables serve as templates for presenting the calculated data for crotonamide conformers.

Table 1: Calculated Energies and Dipole Moments

| Conformer | Level of Theory | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| E-s-trans | B3LYP/6-311++G(d,p) | Value | 0.00 | Value |

| E-s-cis | B3LYP/6-311++G(d,p) | Value | Value | Value |

| Z-s-trans | B3LYP/6-311++G(d,p) | Value | Value | Value |

| Z-s-cis | B3LYP/6-311++G(d,p) | Value | Value | Value |

Note: Relative energy is calculated with respect to the most stable conformer (E-s-trans) and should include zero-point vibrational energy (ZPVE) correction.

Table 2: Key Geometric Parameters (Bond Lengths in Å, Angles in °) for the Most Stable Conformer (E-s-trans)

| Parameter | Atom(s) | Calculated Value | Experimental Value |

| Bond Lengths | |||

| r(C1=C2) | C=C | Value | N/A |

| r(C2-C3) | C-C | Value | N/A |

| r(C3=O) | C=O | Value | N/A |

| r(C3-N) | C-N | Value | N/A |

| Bond Angles | |||

| ∠(C1-C2-C3) | ∠(CCC) | Value | N/A |

| ∠(C2-C3=O) | ∠(CCO) | Value | N/A |

| ∠(O=C3-N) | ∠(OCN) | Value | N/A |

| Dihedral Angle | |||

| τ(C1-C2-C3=O) | τ(OCCO) | ~180.0 | N/A |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for the E-s-trans Conformer

| Mode | Calculated Freq. (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | Value | Value | Value | N-H asymmetric stretch |

| ν₂ | Value | Value | Value | N-H symmetric stretch |

| ν₃ | Value | Value | Value | C=O stretch (Amide I) |

| ν₄ | Value | Value | Value | C=C stretch |

| ν₅ | Value | Value | Value | N-H bend (Amide II) |

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.

These properties can be readily calculated from the DFT output and are essential for professionals in drug development for predicting interactions with biological targets.

Validation: Bridging Theory and Experiment

The validity of a theoretical model is established by comparing its predictions with experimental data. The calculated vibrational frequencies, for instance, can be directly compared with spectra obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra lends confidence to the computed molecular structure and properties.

Caption: Relationship between theoretical and experimental studies.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of crotonamide's molecular structure. By employing the detailed computational protocols for conformational analysis, geometry optimization, and vibrational frequency calculations, researchers can obtain a deep understanding of its structural and electronic properties. The presented templates for data organization and visualization are intended to standardize reporting and facilitate comparison across studies. A rigorous theoretical analysis, validated by experimental data, is an indispensable tool for unlocking the full potential of crotonamide and its derivatives in pharmaceutical and materials science applications.

References

- 1. Buy Crotonamide | 625-37-6 [smolecule.com]

- 2. trans-Crotonamide [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Identification and composition of conformational isomers and their cations in crotonaldehyde by VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. Correlation of Computational Mod [mckendree.edu]

Methodological & Application

Application Notes and Protocols: Crotonamide in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of crotonamide as a monomer in polymer synthesis. Detailed protocols for homopolymerization via hydrogen-transfer polymerization (HTP) and a representative protocol for radical copolymerization are presented. Additionally, characterization methods and potential applications, particularly in the realm of drug development, are discussed.

Introduction to Crotonamide Polymerization